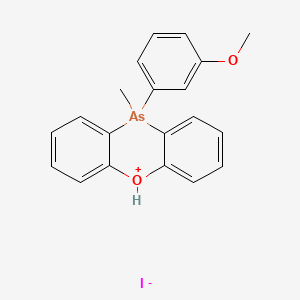![molecular formula C12H27NO3 B14591067 2-[Di(butan-2-yl)amino]-2-(hydroxymethyl)propane-1,3-diol CAS No. 61206-69-7](/img/structure/B14591067.png)
2-[Di(butan-2-yl)amino]-2-(hydroxymethyl)propane-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Di(butan-2-yl)amino]-2-(hydroxymethyl)propane-1,3-diol is an organic compound with a complex structure that includes both amine and alcohol functional groups. This compound is known for its versatility in various chemical reactions and its applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Di(butan-2-yl)amino]-2-(hydroxymethyl)propane-1,3-diol typically involves the reaction of butan-2-amine with formaldehyde and a suitable reducing agent. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of catalysts and advanced purification techniques ensures that the compound meets the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions
2-[Di(butan-2-yl)amino]-2-(hydroxymethyl)propane-1,3-diol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form simpler amines or alcohols.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce simpler amines or alcohols.
Scientific Research Applications
2-[Di(butan-2-yl)amino]-2-(hydroxymethyl)propane-1,3-diol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a buffer in various chemical reactions.
Biology: Employed in the preparation of biological buffers and as a stabilizing agent for enzymes and proteins.
Medicine: Utilized in the formulation of pharmaceuticals and as a component in drug delivery systems.
Industry: Applied in the production of cosmetics, personal care products, and as an emulsifying agent.
Mechanism of Action
The mechanism by which 2-[Di(butan-2-yl)amino]-2-(hydroxymethyl)propane-1,3-diol exerts its effects involves its ability to act as a proton acceptor and donor. This property allows it to stabilize pH levels in various environments, making it an effective buffer. The compound interacts with molecular targets such as enzymes and proteins, stabilizing their structures and enhancing their activity.
Comparison with Similar Compounds
Similar Compounds
Tris(hydroxymethyl)aminomethane (Tris): A widely used buffer in biochemistry and molecular biology.
2-Amino-2-methyl-1,3-propanediol: Another compound with similar buffering properties.
Uniqueness
2-[Di(butan-2-yl)amino]-2-(hydroxymethyl)propane-1,3-diol is unique due to its specific structure, which provides distinct reactivity and stability compared to other similar compounds. Its ability to participate in a variety of chemical reactions and its applications in diverse fields make it a valuable compound in scientific research and industry.
Properties
CAS No. |
61206-69-7 |
|---|---|
Molecular Formula |
C12H27NO3 |
Molecular Weight |
233.35 g/mol |
IUPAC Name |
2-[di(butan-2-yl)amino]-2-(hydroxymethyl)propane-1,3-diol |
InChI |
InChI=1S/C12H27NO3/c1-5-10(3)13(11(4)6-2)12(7-14,8-15)9-16/h10-11,14-16H,5-9H2,1-4H3 |
InChI Key |
UYOKLHAOGDJDPK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N(C(C)CC)C(CO)(CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


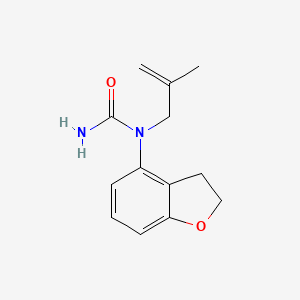
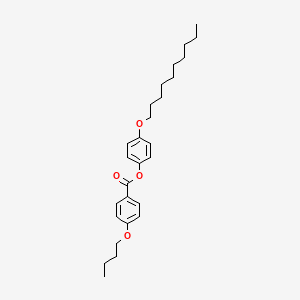
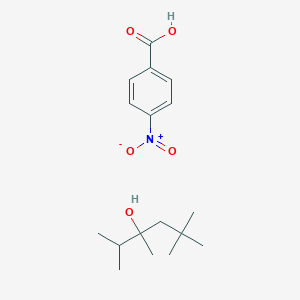

![Hexanal, 3-[(phenylmethyl)thio]-](/img/structure/B14591011.png)
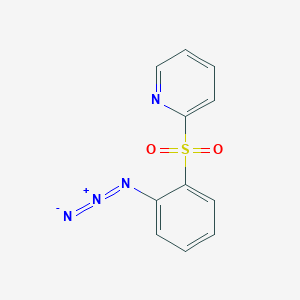
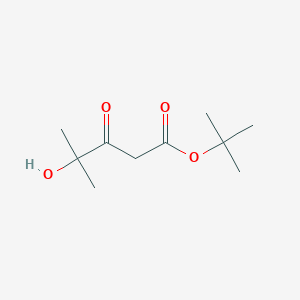
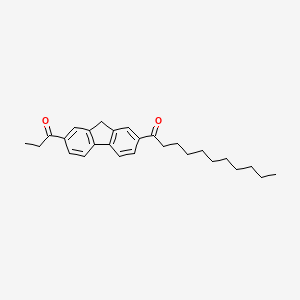
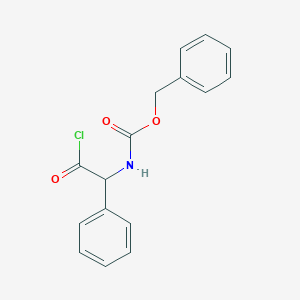
![2,2'-(Ethane-1,2-diyl)bis(1-chloro-3H-naphtho[2,1-b]pyran)](/img/structure/B14591050.png)
phosphanium thiocyanate](/img/structure/B14591053.png)
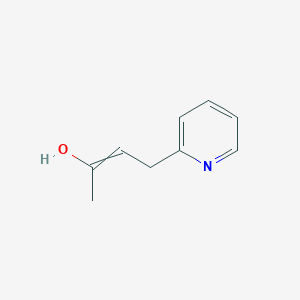
![1,2,4-Triazolo[3,4-c][1,2,4]triazin-5(1H)-one, 6-methyl-](/img/structure/B14591060.png)
